4-Bromophenyl chlorothioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl chlorothioformate is an organosulfur compound with the molecular formula C7H4BrClOS. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a chlorothioformate group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenyl chlorothioformate can be synthesized through the reaction of thiophosgene with 4-bromophenol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C6H4BrOH} + \text{CSCl2} \rightarrow \text{C7H4BrClOS} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where thiophosgene and 4-bromophenol are reacted under optimized conditions. The reaction is carried out at a specific temperature and pressure to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbonates.
Reduction Reactions: It can be reduced to 4-bromophenyl thiol under specific conditions.
Oxidation Reactions: It can be oxidized to form sulfonyl chlorides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products Formed:
Thiocarbamates: Formed from the reaction with amines
Thiocarbonates: Formed from the reaction with alcohols
Sulfonyl Chlorides: Formed from oxidation reactions
Scientific Research Applications
4-Bromophenyl chlorothioformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying protein-ligand interactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromophenyl chlorothioformate involves its reactivity with nucleophiles. The chlorothioformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a reagent to introduce thiocarbamate or thiocarbonate functionalities into target molecules.
Comparison with Similar Compounds
- 4-Methoxyphenyl chlorothioformate
- 4-Nitrophenyl chlorothioformate
- 4-Fluorophenyl chlorothioformate
Comparison: 4-Bromophenyl chlorothioformate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. For instance, the bromine atom can participate in additional reactions such as halogen exchange or coupling reactions, which are not possible with other substituents like methoxy or nitro groups.
Properties
IUPAC Name |
O-(4-bromophenyl) chloromethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClOS/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXUTIWIPCHCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=S)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.